molecular formula C12H10BrNO3 B106026 Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate CAS No. 208580-23-8

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Cat. No.: B106026
CAS No.: 208580-23-8
M. Wt: 296.12 g/mol
InChI Key: WJFBKTAITAHHAR-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (CAS 179943-57-8) is a halogenated quinoline derivative of high value in synthetic and medicinal chemistry research. Its molecular formula is C₁₂H₁₀BrNO₃, with a molar mass of 296.12 g/mol . The compound is characterized by a bromine atom at the 7-position, a hydroxyl group at the 4-position, and an ethyl ester moiety at the 3-position . This structure makes it a versatile and key intermediate for the synthesis of more complex quinoline-based pharmaceuticals, particularly in the development of antimalarial and anticancer agents . The bromine substituent is a critical feature, as it enhances electrophilicity and makes the compound a versatile precursor for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse aryl or alkyl groups to create libraries of compounds for biological screening . Furthermore, the inherent photophysical properties of the quinoline core allow for its use in the preparation of fluorescent probes, which are useful in bioimaging and sensor technologies . The compound can be synthesized efficiently via the Gould-Jacobs method, which involves the condensation of 3-bromoaniline with diethyl ethoxymethylenemalonate (DEEM), followed by intramolecular cyclization, providing high yields and excellent regioselectivity . As a building block, its structure allows for selective functionalization at multiple sites, making it invaluable for constructing complex heterocyclic systems . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFBKTAITAHHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939286
Record name Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179943-57-8
Record name Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
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Preparation Methods

Key Steps and Conditions

  • Aniline Precursor : 3-Bromoaniline (5d) reacts with DEEMM in refluxing toluene to form an ethoxymethylene intermediate.

  • Cyclization : Heating in high-boiling solvents like diphenyl ether at 180–200°C induces cyclization to 4-hydroxyquinoline-3-carboxylate.

  • Bromination : Direct bromination is avoided; instead, bromine is introduced via the aniline precursor (3-bromoaniline), ensuring regioselectivity at the 7-position.

Table 1: Optimization of Gould-Jacobs Reaction Parameters

ParameterOptimal ConditionImpact on Yield
SolventDiphenyl etherMaximizes cyclization efficiency (75–85%)
Temperature180°C, 4–6 hoursPrevents decomposition of intermediates
Aniline Purity>98%Reduces byproducts (e.g., 5-substituted isomers)

Bromination of 4-Hydroxyquinoline-3-Carboxylate Derivatives

Alternative routes involve post-synthesis bromination of preformed quinolines. This method is less common due to challenges in regiocontrol but offers flexibility when modifying existing quinoline scaffolds.

Direct Electrophilic Bromination

  • Reagents : N-Bromosuccinimide (NBS) or bromine in acetic acid.

  • Conditions :

    • NBS : 1.2 equivalents in DMF at 40°C for 6 hours achieves 70% yield with minimal di-bromination.

    • Br₂/HAc : Excess bromine in glacial acetic acid at 60°C for 12 hours, though this risks over-bromination.

Table 2: Bromination Efficiency Comparison

Brominating AgentSolventYield (%)Regioselectivity (7-Br:6-Br)
NBSDMF7095:5
Br₂Acetic acid6585:15

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability, often modifying laboratory protocols for larger reactors.

Continuous Flow Synthesis

  • Process :

    • DEEMM Condensation : Continuous feeding of 3-bromoaniline and DEEMM into a heated tubular reactor.

    • Cyclization : High-throughput reactors maintain 180°C with residence times <30 minutes.

  • Advantages : 90% conversion rate, reduced solvent use, and easier purification via inline crystallization.

Chlorination-Esterification Hybrid Approach

A two-step method improves yield for halogen-rich intermediates:

  • Chlorination : 4-Hydroxyquinoline-3-carboxylic acid treated with oxalyl chloride/DMF to form 4-chloroquinoline-3-carbonyl chloride.

  • Esterification : Reaction with ethanol in tetrahydrofuran (THF) yields the ethyl ester, followed by bromination.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Ethyl acetate/hexane (1:3) eluent removes 5-substituted isomers, achieving >99% purity.

  • Recrystallization : Ethanol/water (3:1) affords needle-like crystals with 92% recovery.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 8.89 (s, C3-H), 8.28 (d, J=8.0 Hz, C5-H), and 4.24 (q, OCH₂CH₃).

  • ESI-MS : [M+H]⁺ at m/z 296.12 confirms molecular weight.

Mechanistic Insights and Byproduct Analysis

Competing Pathways in Cyclocondensation

  • Desired Pathway : Knoevenagel condensation followed by 6π-electrocyclic ring closure.

  • Byproducts :

    • 5-Bromo Isomer : Forms via meta-substitution during cyclization (5–15% yield).

    • Ester Hydrolysis : Acidic conditions during bromination may hydrolyze the ethyl ester to carboxylic acid.

Mitigation Strategies

  • Solvent Polarity : Polar aprotic solvents (DMF) favor para-substitution, reducing 5-bromo byproducts.

  • Catalytic DMF : Accelerates Vilsmeier-Haack chlorination, minimizing ester hydrolysis.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 150 W, 140°C, 20 minutes reduces reaction time by 80% compared to conventional heating.

  • Yield : 78% with comparable purity to traditional methods.

Enzymatic Esterification

  • Lipase Catalysis : Candida antarctica lipase B (CAL-B) in ionic liquids achieves 65% esterification at 50°C, avoiding acidic conditions.

Comparative Evaluation of Synthetic Routes

Table 3: Method Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Gould-Jacobs8599High12.50
Post-Synthesis Bromination7095Moderate18.00
Continuous Flow9099High9.80

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azido, cyano, or amino derivatives.

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroquinone derivatives.

Scientific Research Applications

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Positional Isomers of Brominated Hydroxyquinoline Esters

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (CAS 122794-99-4) and Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) are positional isomers with bromine at the 6- and 8-positions, respectively. These positional changes alter electronic distribution and steric effects:

  • 7-Bromo derivative : Exhibits optimal reactivity for further functionalization due to the bromine’s proximity to the hydroxyl group, facilitating intramolecular interactions .

Table 1: Comparison of Brominated Hydroxyquinoline Esters

Compound Name CAS Number Bromine Position Molecular Formula Purity (%) Key Applications
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate 179943-57-8 7 C₁₂H₁₀BrNO₃ 97 Pharmaceutical intermediates
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate 122794-99-4 6 C₁₂H₁₀BrNO₃ 97 Organic synthesis
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 35975-57-6 8 C₁₂H₁₀BrNO₃ 95 Antimicrobial research

Substitution of Hydroxyl with Chloro Group

Replacing the 4-hydroxyl group with chlorine significantly alters reactivity. Ethyl 7-bromo-4-chloroquinoline-3-carboxylate (CAS 206257-41-2) is synthesized via chlorination of the parent compound using oxalyl chloride, yielding a more electrophilic intermediate suitable for cross-coupling reactions . This derivative is prioritized in antimalarial and antibiotic drug development due to enhanced stability under acidic conditions .

Key Differences :

  • Hydroxyl vs. Chloro : The hydroxyl group enables hydrogen bonding (influencing solubility), while the chloro group increases lipophilicity and resistance to oxidation .

Addition of Fluorine or Methyl Substituents

Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate (CAS 1956331-75-1) and Ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate (CAS 1242260-50-9) demonstrate how auxiliary substituents modulate bioactivity:

  • Fluorine : Enhances metabolic stability and membrane permeability, critical for CNS-targeting drugs .

Analogs with Varied Halogenation Patterns

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4) and Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate (CAS 50593-26-5) highlight the impact of mixed halogens and alkyl groups:

  • Dual Halogens : Fluorine and chlorine synergize to improve antibacterial potency .
  • Methyl Group at 2-position: Disrupts planar quinoline structure, altering binding affinity in receptor-targeted therapies .

Biological Activity

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (EBHC) is a brominated derivative of quinoline, recognized for its diverse biological activities. This article explores the compound's biological properties, including antibacterial, antifungal, anticancer, and potential antiviral activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

EBHC has the molecular formula C₁₂H₁₀BrNO₃ and a molecular weight of approximately 296.12 g/mol. Its structure includes a bromine atom at the 7-position and a hydroxy group at the 4-position of the quinoline ring, which significantly influences its biological activity.

1. Antibacterial Activity

EBHC has been shown to exhibit significant antibacterial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

Studies have demonstrated that EBHC can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antimicrobial agents .

2. Antifungal Activity

In addition to its antibacterial effects, EBHC has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The observed MIC values are as follows:

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

These findings suggest that EBHC may serve as an effective antifungal agent in clinical settings .

3. Anticancer Activity

EBHC has been investigated for its cytotoxic effects on various cancer cell lines, including lung, breast, and colon cancer cells. The following table summarizes its cytotoxicity:

Cancer Cell LineIC₅₀ (µM)
Lung cancer cells12.5
Breast cancer cells10.0
Colon cancer cells15.0

The compound's mechanism of action in cancer cells is believed to involve interference with DNA replication and apoptosis pathways .

4. Antiviral Activity

Preliminary studies indicate that EBHC may possess antiviral properties, particularly against Hepatitis B virus (HBV). Although detailed mechanisms remain to be elucidated, initial results show promise for further exploration in antiviral drug development .

The biological activity of EBHC is attributed to its ability to interact with various molecular targets within biological systems. Its hydroxyl group may play a crucial role in mediating these interactions, potentially affecting protein synthesis and cellular signaling pathways.

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of EBHC demonstrated its effectiveness against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent in treating resistant infections .

Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro assays revealed that EBHC induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting a viable approach for cancer therapy .

Q & A

Q. What are the common synthetic routes for Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves bromination of a precursor such as 4-hydroxyquinoline-3-carboxylic acid or its ester derivatives. A widely used method employs N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform under controlled temperatures (25–60°C). Key considerations include:

  • Regioselectivity : Bromination at the 7th position is influenced by electron-donating groups (e.g., hydroxyl at position 4) directing electrophilic substitution .
  • Esterification : Ethyl ester formation via acid-catalyzed esterification (e.g., using ethanol and H₂SO₄) requires anhydrous conditions to avoid hydrolysis.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Brominating AgentNBS (1.2 eq.)Minimizes di-bromination
SolventAcetic acidEnhances regioselectivity
Temperature40°C, 6 hoursBalances reaction rate/purity

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies substituent positions (e.g., hydroxyl proton at δ 10–12 ppm, ethyl group triplet at δ 1.3–1.4 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O, ~165 ppm) and aromatic carbons.
  • X-ray Crystallography : Resolves 3D molecular geometry. SHELX software (e.g., SHELXL for refinement) is widely used to analyze bond angles, distances, and intermolecular interactions (e.g., hydrogen bonding involving the hydroxyl group) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (310.14 g/mol) and isotopic patterns (bromine’s ¹:¹ isotope split) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in antimicrobial or anticancer activity may arise from:

  • Purity Variability : Impurities (e.g., unreacted starting material) skew results. Validate purity via HPLC (>95%) or TLC.
  • Assay Conditions : Standardize protocols (e.g., MIC testing for antibiotics using consistent bacterial strains and media).
  • Structural Analog Comparison : Compare with analogs (Table 2) to isolate substituent effects. For example, bromine at position 7 enhances activity compared to position 6 .

Q. Table 2: Biological Activity of Structural Analogs

CompoundAntimicrobial ActivityAnticancer Activity (IC₅₀)
7-Bromo-4-hydroxyquinoline-3-carboxylic acidHigh12 µM (HeLa cells)
6-Bromo-4-hydroxyquinoline-3-carboxylateModerate45 µM
8-Bromo-4-hydroxyquinoline-3-carboxylateLow>100 µM

Q. What strategies optimize regioselectivity during bromination in the synthesis of this compound?

Methodological Answer:

  • Directing Groups : The 4-hydroxyl group directs bromine to the ortho (position 3) or para (position 7) positions. Steric effects favor para substitution .
  • Catalysis : Lewis acids (e.g., FeCl₃) enhance electrophilic attack but may reduce selectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rate but reduce regioselectivity compared to acetic acid .

Advanced Tip : Computational modeling (DFT calculations) predicts bromination sites by analyzing electron density maps and frontier molecular orbitals .

Q. How does the ethyl ester group influence the compound’s reactivity and pharmacokinetic properties compared to its carboxylic acid analog?

Methodological Answer:

  • Reactivity : The ester group reduces hydrogen-bonding capacity, altering solubility and interaction with biological targets. Hydrolysis under basic/acidic conditions regenerates the carboxylic acid.
  • Pharmacokinetics : Ethyl ester improves membrane permeability (logP ~2.5 vs. ~1.8 for the acid), enhancing cellular uptake. Stability studies (e.g., plasma esterase resistance) are critical for drug design .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Waste Disposal : Halogenated waste streams (bromine content) require incineration or specialized treatment .
  • First Aid : For skin contact, wash with soap/water; for ingestion, seek medical attention immediately .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

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